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Compound of Interest

Compound Name: 1,4-D-xylobiose

Cat. No.: B3043272 Get Quote

This guide provides a comprehensive technical overview of the core physical and chemical

properties of xylobiose, tailored for researchers, scientists, and drug development

professionals. The content is structured to deliver not just data, but also the underlying

scientific principles and practical experimental methodologies.

Introduction: The Significance of Xylobiose
Xylobiose, a disaccharide composed of two D-xylose units linked by a β-(1→4) glycosidic bond,

is a molecule of burgeoning interest across the food, pharmaceutical, and biotechnology

sectors.[1] As the primary component of xylooligosaccharides (XOS), it is recognized for its

potent prebiotic properties, selectively stimulating the growth of beneficial gut microbiota.[2][3]

[4] Understanding its fundamental physical and chemical characteristics is paramount for its

effective isolation, characterization, and application in novel therapeutic and functional food

products.

Part 1: Physicochemical Characterization
A thorough understanding of the physical properties of xylobiose is crucial for its handling,

formulation, and analysis.

Molecular Structure and Identity
Xylobiose is systematically named 4-O-β-D-xylopyranosyl-D-xylose.[5] Its fundamental

properties are summarized in the table below.
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Property Value Source(s)

Molecular Formula C₁₀H₁₈O₉ [2][5][6][7]

Molecular Weight 282.24 g/mol [2][7][8][9]

CAS Number 6860-47-5 [5][6][8]

Appearance
White to off-white crystalline

powder
[1][9][10]

Diagram: Molecular Structure of Xylobiose
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Caption: Structure of xylobiose showing the β-(1→4) glycosidic linkage.
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Thermal Properties: Melting Point
The melting point of a pure crystalline solid is a sharp, well-defined temperature range, making

it a critical indicator of purity.

Melting Point: 183-187 °C[5][6]

This standard method provides a reliable means of determining the melting point range of

xylobiose.[9][11][12]

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate.

The temperatures at which melting begins and is complete are recorded as the melting range.

Methodology:

Sample Preparation: Ensure the xylobiose sample is a fine, dry powder. If necessary, gently

grind the crystals and dry in a desiccator over silica gel for 24 hours.[13]

Capillary Loading: Tap the open end of a capillary tube into the xylobiose powder to collect a

small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the

sample into a dense column of 2-3 mm in height.[13]

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point

apparatus.

Rapid Initial Heating: Quickly heat the block to a temperature approximately 15-20°C below

the expected melting point of xylobiose (~185°C).[11] This provides an estimated melting

temperature.

Slow Final Heating: Allow the apparatus to cool. Insert a new sample and heat rapidly to

about 10°C below the estimated melting point. Then, reduce the heating rate to 1-2°C per

minute.[11][13]

Observation and Recording: Record the temperature at which the first drop of liquid appears

(onset of melting) and the temperature at which the entire sample becomes a clear liquid

(completion of melting). This is the melting range.
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Replicate Measurements: Repeat the slow heating determination at least twice to ensure

reproducibility. Pure compounds should exhibit a narrow melting range of 0.5-1.5°C.

Causality of Experimental Choices: A slow heating rate near the melting point is crucial for

thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an

accurate measurement. A wide melting range typically indicates the presence of impurities.

Solubility Profile
The solubility of xylobiose is a key parameter for its application in aqueous systems, such as

food products and biological assays.

Water: Soluble (10 mg/mL, clear, colorless to faintly yellow solution)[10]

DMSO: Soluble (up to 100 mg/mL)[8][14][15]

Ethanol: Sparingly soluble. The solubility of xylose, its monomer, is significantly reduced in

ethanol-water mixtures as the ethanol concentration increases.[16]

Principle: The equilibrium solubility is determined by adding excess solute to a solvent and

allowing it to reach equilibrium. The concentration of the dissolved solute in the supernatant is

then measured.

Methodology:

Sample Preparation: Add an excess amount of xylobiose powder to a known volume of

deionized water in a sealed container (e.g., a screw-cap vial).

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker or

magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes)

to pellet the undissolved solid.

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot

gravimetrically with a known mass of solvent.
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Quantification: Analyze the concentration of xylobiose in the diluted supernatant using a

calibrated HPLC method (see Part 2 for protocol).

Calculation: Calculate the original concentration in the saturated solution, which represents

the solubility at that temperature.

Causality of Experimental Choices: Ensuring an excess of the solid phase and allowing

sufficient time for equilibration are critical for achieving a true saturated solution. Centrifugation

effectively separates the solid and liquid phases without altering the equilibrium.

Optical Activity
As a chiral molecule, xylobiose rotates the plane of polarized light, a property that can be used

for its identification and to assess its purity.

Specific Rotation [α]²⁰D: -24° to -28° (c=10 in H₂O)[9]

Principle: A polarimeter measures the angle of rotation of plane-polarized light as it passes

through a solution of an optically active compound. The specific rotation is a standardized value

calculated from the observed rotation.[17]

Methodology:

Solution Preparation: Accurately weigh a precise amount of xylobiose (e.g., 1.0 g) and

dissolve it in a specific volume of deionized water (e.g., 10.0 mL) in a volumetric flask.

Instrument Calibration: Calibrate the polarimeter by filling the sample cell with the solvent

(deionized water) and setting the reading to zero.[18]

Sample Measurement: Rinse and fill the polarimeter cell with the prepared xylobiose

solution, ensuring no air bubbles are present.[18] Place the cell in the polarimeter and record

the observed angle of rotation (α).

Calculation of Specific Rotation: Use the following formula to calculate the specific rotation

[α]:

[α] = α / (l × c)
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Where:

α = observed rotation in degrees

l = path length of the cell in decimeters (dm)

c = concentration of the solution in g/mL[17]

Causality of Experimental Choices: The specific rotation is standardized to a path length of 1

dm and a concentration of 1 g/mL to allow for comparison of values across different

experiments and laboratories.[17] The use of monochromatic light (typically the sodium D-line,

589 nm) is essential as the angle of rotation is wavelength-dependent.[19]

Part 2: Chemical Properties and Reactivity
The chemical behavior of xylobiose is dictated by its constituent xylose units and the β-(1→4)

glycosidic linkage.

Hydrolysis: Cleavage of the Glycosidic Bond
The β-(1→4) glycosidic bond in xylobiose can be cleaved through either acidic or enzymatic

hydrolysis to yield two molecules of D-xylose.

Diagram: Hydrolysis of Xylobiose

Xylobiose
(C₁₀H₁₈O₉)

2 x D-Xylose
(C₅H₁₀O₅)

+ H₂O

H⁺ (Acid) or
β-Xylosidase (Enzyme)
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Caption: General scheme for the hydrolysis of xylobiose.

Principle: Strong acids catalyze the hydrolysis of the glycosidic bond at elevated temperatures.

This method is often used for the complete depolymerization of oligosaccharides for

monomeric sugar analysis.[20]

Methodology:

Reaction Setup: Prepare a solution of xylobiose in dilute sulfuric acid (e.g., 4% H₂SO₄). A

typical protocol involves a two-step hydrolysis for complete breakdown of polysaccharides,

but for a disaccharide, a single step is often sufficient.[20]

Hydrolysis: Heat the solution in a sealed pressure tube or autoclave at 121°C for 1 hour.[20]

Neutralization: After cooling, neutralize the reaction mixture by adding calcium carbonate or

barium carbonate until effervescence ceases. This precipitates the sulfate ions as insoluble

salts.

Sample Cleanup: Centrifuge the mixture and collect the supernatant. The supernatant,

containing xylose, can be further analyzed.

Analysis: Quantify the resulting xylose using HPLC.

Causality of Experimental Choices: The use of a strong acid and high temperature provides the

necessary energy to overcome the activation barrier for glycosidic bond cleavage.

Neutralization is essential to stop the reaction and to prevent acid-catalyzed degradation of the

resulting monosaccharides.

Principle: β-Xylosidases are enzymes that specifically catalyze the hydrolysis of the β-(1→4)

glycosidic linkages in xylooligosaccharides, releasing xylose from the non-reducing end.[20]

[21] This method is highly specific and occurs under mild conditions.

Methodology:
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Enzyme and Substrate Preparation: Prepare a buffer solution at the optimal pH for the

specific β-xylosidase being used (e.g., 50 mM phosphate buffer, pH 6.0).[7] Dissolve a

known concentration of xylobiose in this buffer.

Reaction Initiation: Equilibrate the substrate solution to the optimal temperature for the

enzyme (e.g., 45°C).[7] Initiate the reaction by adding a specific amount of β-xylosidase.

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period

(e.g., 45 minutes).[7]

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or

by adding a denaturing agent.

Analysis: Analyze the reaction mixture for the presence of xylose and any remaining

xylobiose using HPLC.

Causality of Experimental Choices: Enzymes have optimal pH and temperature ranges for their

activity.[21] Operating within these ranges ensures maximum reaction velocity. The reaction is

terminated to allow for accurate measurement of the products at a specific time point.

Oxidation and Reduction Reactions
The reducing end of xylobiose, with its hemiacetal group, can be oxidized.

Oxidation: Mild oxidizing agents, such as Tollens' or Benedict's reagents, can oxidize the

aldehyde group of the open-chain form of the reducing xylose unit to a carboxylic acid,

forming xylobionic acid.[15] This classifies xylobiose as a reducing sugar. More complex

enzymatic oxidations can also occur.[21][22]

Reduction: The aldehyde group can be reduced to a primary alcohol (alditol) using reducing

agents like sodium borohydride.

Maillard Reaction
The Maillard reaction is a non-enzymatic browning reaction between the carbonyl group of a

reducing sugar and the amino group of an amino acid, peptide, or protein.[23][24] Xylobiose, as

a reducing sugar, can participate in this complex series of reactions, which are significant in

food science for the development of color, flavor, and aroma.[22][25]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1214693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1214693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1214693/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5023640/
https://www.targetmol.com/compound/xylobiose
https://pmc.ncbi.nlm.nih.gov/articles/PMC5023640/
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_12__fr-2019-s13.r1_ismarti_3.pdf
https://diva-portal.org/smash/record.jsf?pid=diva2%3A1806549&dswid=-512
https://home.sandiego.edu/~josephprovost/Maillard%20Reaction%20Proofs.pdf
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_12__fr-2019-s13.r1_ismarti_3.pdf
https://eprints.nottingham.ac.uk/11601/1/339598.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043272?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: The progress of the Maillard reaction can be monitored by measuring the

development of brown color (melanoidins) spectrophotometrically.

Methodology:

Model System Preparation: Prepare a solution containing xylobiose and an amino acid (e.g.,

glycine or lysine) in a buffered solution (e.g., phosphate buffer, pH 7-8).[24]

Heating: Heat the solution in a sealed container at a controlled temperature (e.g., 90-120°C)

for a specific duration.[22]

Reaction Termination: Stop the reaction by rapid cooling in an ice bath.[22]

Browning Measurement: Dilute the reaction mixture appropriately with deionized water and

measure the absorbance at a specific wavelength (e.g., 360 nm or 420 nm) using a UV-Vis

spectrophotometer. An increase in absorbance indicates the formation of Maillard reaction

products.[22]

Causality of Experimental Choices: The Maillard reaction is highly dependent on temperature,

pH, and the concentration of reactants.[22][25] Alkaline conditions accelerate the reaction by

increasing the nucleophilicity of the amino group.[23] Monitoring absorbance at specific

wavelengths provides a quantitative measure of the formation of colored products.

Part 3: Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and structural

characterization of xylobiose.

High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for the separation and quantification of xylobiose and other

xylooligosaccharides.[5][6]

Principle: The sample is passed through a column packed with a stationary phase. Different

components in the sample interact differently with the stationary phase and are separated. A

detector measures the concentration of each component as it elutes from the column.

Methodology:
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Sample Preparation:

Liquid Samples: Dilute the sample with deionized water. If necessary, precipitate

interfering substances like proteins or lipids.[6]

Solid Samples: Weigh the sample, dissolve it in water (sonication can aid dissolution), and

filter through a 0.22 µm or 0.45 µm syringe filter to remove particulates.[6]

HPLC System and Conditions:

Column: A carbohydrate analysis column (e.g., Aminex HPX-87H or similar ion-exchange

column) is commonly used.[26]

Mobile Phase: Typically, dilute sulfuric acid (e.g., 5 mM) or ultrapure water, depending on

the column.[5]

Flow Rate: A constant flow rate, typically 0.5-1.0 mL/min.

Column Temperature: Maintained at an elevated temperature (e.g., 60-85°C) to improve

peak resolution.

Detector: Refractive Index (RI) detector is most common for carbohydrate analysis.

Calibration: Prepare a series of xylobiose standards of known concentrations. Inject each

standard into the HPLC system and generate a calibration curve by plotting peak area

against concentration.

Sample Analysis: Inject the prepared sample into the HPLC system. Identify the xylobiose

peak by comparing its retention time to that of the standard.

Quantification: Determine the concentration of xylobiose in the sample by using the peak

area and the calibration curve.

Diagram: HPLC Workflow for Xylobiose Analysis
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Caption: A typical workflow for the quantitative analysis of xylobiose using HPLC.

Mass Spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) Spectroscopy
For unequivocal structural confirmation, MS and NMR are indispensable tools.

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted

Laser Desorption/Ionization (MALDI-TOF-MS) are used to determine the molecular weight of

xylobiose and to analyze its fragmentation patterns, which can help in identifying the

glycosidic linkage.[2][27][28][29]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide

detailed information about the chemical environment of each proton and carbon atom in the

molecule.[30] This allows for the unambiguous determination of the anomeric configuration

(α or β) and the position of the glycosidic linkage.

Part 4: Biological Activity
Prebiotic Potential
The primary biological significance of xylobiose lies in its function as a prebiotic. It resists

digestion in the upper gastrointestinal tract and is selectively fermented by beneficial bacteria,

such as Bifidobacterium and Lactobacillus, in the colon.[2][27][31] This fermentation produces

short-chain fatty acids (SCFAs), which have numerous health benefits.

Principle: The prebiotic potential of xylobiose is assessed by its ability to promote the growth of

probiotic bacteria and lead to the production of SCFAs in an anaerobic fermentation system

inoculated with human fecal microbiota.[8]
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Methodology:

Fecal Slurry Preparation: Obtain fresh fecal samples from healthy human donors. Prepare a

fecal slurry (e.g., 10% w/v) in an anaerobic buffer under strict anaerobic conditions.

Fermentation Medium: Prepare a basal nutrient medium containing xylobiose as the primary

carbon source. A control medium with no added carbohydrate and a positive control with a

known prebiotic (e.g., fructooligosaccharides) should also be prepared.

Inoculation and Fermentation: Inoculate the different media with the fecal slurry in an

anaerobic environment (e.g., an anaerobic chamber). Incubate the cultures at 37°C for a

period of 24-48 hours.[8]

Sampling: Collect samples from the fermentation vessels at various time points (e.g., 0, 12,

24, 48 hours).

Analysis:

pH Measurement: Measure the pH of the fermentation broth. A decrease in pH indicates

acid production.

SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze for SCFAs

(acetate, propionate, butyrate) using gas chromatography (GC) or HPLC.

Microbial Population Analysis: Use techniques like quantitative PCR (qPCR) or 16S rRNA

gene sequencing to measure changes in the populations of specific bacterial groups (e.g.,

Bifidobacterium, Lactobacillus).

Causality of Experimental Choices: The use of an anaerobic in vitro fermentation model with a

human fecal inoculum closely mimics the conditions of the human colon. Measuring SCFA

production and shifts in key microbial populations provides direct evidence of the prebiotic

effect.[8]

Conclusion
Xylobiose possesses a unique set of physical and chemical properties that underpin its growing

importance as a functional ingredient and a target for biotechnological production. This guide
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has provided a detailed framework for the characterization and analysis of xylobiose,

integrating established methodologies with the scientific rationale behind them. A thorough

grasp of these principles is essential for professionals seeking to harness the full potential of

this promising disaccharide in research, development, and commercial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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